2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one
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Overview
Description
2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to the corresponding tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation).
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of quinoline.
Scientific Research Applications
2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one and its derivatives have been studied for various applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Explored for their antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A simple methylated derivative of quinoline.
4-Methylquinoline: Another methylated derivative with different substitution patterns.
Uniqueness
2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern and the presence of the dihydroquinoline moiety, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2,4-dimethyl-7,8-dihydro-6H-quinolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-6-8(2)12-9-4-3-5-10(13)11(7)9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASHRGLAWNGDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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